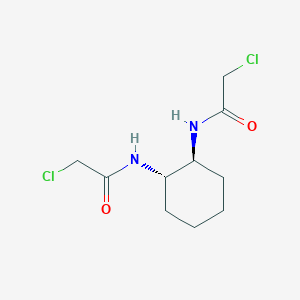

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane

Descripción general

Descripción

This chemical compound is part of a broader class of organic molecules that contain cyclohexane as a core structure, modified with various functional groups. It is related to several research areas, including organic synthesis, molecular structure analysis, and physical and chemical property evaluation.

Synthesis Analysis

The synthesis of cyclohexane derivatives involves various chemical reactions and methodologies. Although specific synthesis steps for "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane" are not directly outlined, similar compounds have been synthesized through reactions that include functionalization of the cyclohexane ring, amido bond formation, and chlorination processes.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives, including "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane," features variations in their stereochemistry and conformation due to the presence of substituents. These variations can significantly affect the compounds' physical and chemical properties. Structural analysis often involves X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations (Nunez et al., 1997).

Chemical Reactions and Properties

Cyclohexane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include, but are not limited to, oxidation, reduction, substitution, and ligand exchange reactions. The chemical reactivity is influenced by the electronic and steric effects of the substituents attached to the cyclohexane ring.

Physical Properties Analysis

The physical properties of "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane" and related compounds depend on their molecular structure. Key physical properties include melting and boiling points, solubility, density, and refractive index. The presence of different functional groups and the compound's stereochemistry significantly affect these properties.

Chemical Properties Analysis

The chemical properties are defined by the reactivity of the functional groups present in the compound. For example, chloroacetamido groups in cyclohexane derivatives are reactive towards nucleophiles and can participate in various organic reactions, influencing the compound's overall chemical behavior and reactivity profile.

References:

- Nunez, R., Unwalla, R., Cartledge, F., Cho, S., Riches, B. H., Glenn, M., Hungerford, N., Lambert, L. K., Brecknell, D. J., & Kitching, W. (1997). Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. Journal of The Chemical Society-perkin Transactions 1. Link.

Mecanismo De Acción

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for cyclohexane derivatives .

Mode of Action

Cyclohexane derivatives are known to undergo e2 elimination reactions . In these reactions, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism depends on both the base and the alkyl halide .

Biochemical Pathways

Cyclohexane derivatives are known to be involved in various metabolic pathways . These compounds can influence gene expression and cellular metabolism, potentially affecting a wide range of biological processes .

Pharmacokinetics

It has been noted that small-ring cage hydrocarbons, such as cyclohexane derivatives, often exhibit superior pharmacokinetic properties compared to their parent aromatics, including improved solubility and reduced susceptibility to metabolism .

Result of Action

Cyclohexane derivatives are known to cause steric strain due to 1,3-diaxial interactions when they occupy axial positions . This strain can influence the stability of the molecules and potentially affect their biological activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane. Factors such as temperature, light, and exposure to other chemicals can potentially affect its stability and interaction with its targets . Moreover, the cellular environment, including the presence of other molecules and cellular pH, can also influence its activity .

Propiedades

IUPAC Name |

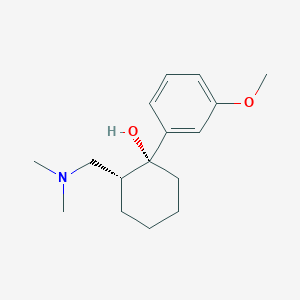

2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWRKAARNQHEEG-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50566383 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane | |

CAS RN |

150576-46-8 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methylbenzo[d]isoxazole](/img/structure/B15219.png)

![[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate](/img/structure/B15228.png)